1-(triisopropylsilyl)-1H-indole-6-sulfonylchloride
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Overview
Description
1-(Triisopropylsilyl)-1H-indole-6-sulfonylchloride is a chemical compound that features a triisopropylsilyl group attached to an indole ring, which is further substituted with a sulfonyl chloride group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity, making it useful in various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
This can be achieved through a series of steps involving the use of silylating agents and sulfonyl chloride reagents under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scalable versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Triisopropylsilyl)-1H-indole-6-sulfonylchloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, typically under basic conditions or with the use of catalysts to facilitate the reaction.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the indole ring.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed to reduce the indole ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an indole sulfonamide derivative .
Scientific Research Applications
1-(Triisopropylsilyl)-1H-indole-6-sulfonylchloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(triisopropylsilyl)-1H-indole-6-sulfonylchloride involves its ability to undergo various chemical transformations, which can be exploited to modify other molecules. The triisopropylsilyl group provides steric protection, while the sulfonyl chloride group is highly reactive towards nucleophiles . This combination allows for selective reactions and the formation of specific products.
Comparison with Similar Compounds
Similar Compounds
1-(Triisopropylsilyl)-1-propyne: Similar in having a triisopropylsilyl group, but differs in its alkyne functionality.
1-(Triisopropylsilyl)pyrrole: Shares the triisopropylsilyl group and a heterocyclic structure, but with a pyrrole ring instead of an indole.
Uniqueness
1-(Triisopropylsilyl)-1H-indole-6-sulfonylchloride is unique due to the combination of the indole ring and the sulfonyl chloride group, which provides distinct reactivity and applications compared to other silylated compounds. Its ability to participate in a wide range of chemical reactions makes it a versatile tool in organic synthesis .
Properties
IUPAC Name |
1-tri(propan-2-yl)silylindole-6-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClNO2SSi/c1-12(2)23(13(3)4,14(5)6)19-10-9-15-7-8-16(11-17(15)19)22(18,20)21/h7-14H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXNRHIOGIMWBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1C=C(C=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO2SSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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